Cas no 478190-79-3 (1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene)
1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1,4-dibromo-2,5-bis(2-(trimethylsilyl)ethynyl)benzene
- [(2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl)]bis(trimethylsilane)
- [2-[2,5-Dibromo-4-[2-(trimethylsilyl)ethynyl]phenyl]ethynyl]trimethylsilane
- 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene
- 1,4-DIBROMO-2,5-BIS[2-(TRIMETHYLSILYL)ETHYNYL]BENZENE
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- MDL: MFCD11521283
- Inchi: 1S/C16H20Br2Si2/c1-19(2,3)9-7-13-11-16(18)14(12-15(13)17)8-10-20(4,5)6/h11-12H,1-6H3
- InChI Key: TUMMIWKEWMEYTF-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C(C(=C([H])C=1C#C[Si](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])Br)C#C[Si](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 427
- Topological Polar Surface Area: 0
Experimental Properties
- Melting Point: 119.0 to 123.0 deg-C
1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NI517-200mg |
1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene |
478190-79-3 | 98.0%(GC) | 200mg |
¥450.0 | 2022-02-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5316-1G |
1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene |
478190-79-3 | >98.0%(GC) | 1g |
¥955.00 | 2023-09-08 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5316-5G |
1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene |
478190-79-3 | >98.0%(GC) | 5g |
¥3585.00 | 2023-09-08 | |
| abcr | AB549998-1 g |
1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene; . |
478190-79-3 | 1g |
€189.40 | 2023-06-14 | ||
| abcr | AB549998-5 g |
1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene; . |
478190-79-3 | 5g |
€566.10 | 2023-06-14 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1284384-1g |
1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene |
478190-79-3 | 98% | 1g |
¥1630.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1284384-5g |
1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene |
478190-79-3 | 98% | 5g |
¥5724.00 | 2024-05-12 | |
| abcr | AB549998-1g |
1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene; . |
478190-79-3 | 1g |
€164.90 | 2025-04-18 | ||
| abcr | AB549998-5g |
1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene; . |
478190-79-3 | 5g |
€487.40 | 2025-04-18 | ||
| Aaron | AR01FNZT-1g |
1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene |
478190-79-3 | 97% | 1g |
$153.00 | 2025-02-10 |
1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene Suppliers
1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
Additional information on 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene
1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene (CAS No. 478190-79-3): An Overview
1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene (CAS No. 478190-79-3) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which includes two bromine atoms and two trimethylsilyl-substituted ethynyl groups attached to a benzene ring. The combination of these functional groups imparts distinct chemical and physical properties that make it a valuable precursor in various synthetic pathways.
The bromine atoms in 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene serve as excellent leaving groups, facilitating a wide range of substitution reactions. This feature is particularly useful in the synthesis of complex organic molecules and polymers. The trimethylsilyl groups, on the other hand, provide steric protection and enhance the stability of the ethynyl moieties, making the compound more amenable to further functionalization.
Recent advancements in the field have highlighted the potential applications of 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene in the development of novel materials and pharmaceuticals. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of this compound as a key intermediate in the synthesis of conjugated polymers with tunable electronic properties. These polymers have shown promise in organic photovoltaic devices and light-emitting diodes (LEDs).
In the realm of pharmaceutical research, 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene has been explored as a building block for the synthesis of bioactive molecules. A notable example is its use in the development of small-molecule inhibitors targeting specific protein-protein interactions. These inhibitors have potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.
The synthetic versatility of 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene is further enhanced by its compatibility with various catalytic systems. Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are particularly effective for introducing diverse functional groups onto the benzene ring. This flexibility allows for the rapid generation of structurally diverse libraries of compounds for high-throughput screening.
In addition to its synthetic utility, 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene has been studied for its potential as a precursor in organometallic chemistry. Research has shown that it can be used to form stable complexes with transition metals, which can then be employed in catalytic processes or as precursors for metal-containing materials with unique properties.
The environmental impact and safety profile of 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene are also important considerations. Studies have indicated that proper handling and disposal protocols can minimize any potential risks associated with its use. Additionally, efforts are ongoing to develop more sustainable synthetic methods that reduce waste and energy consumption.
In conclusion, 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene (CAS No. 478190-79-3) is a multifaceted compound with a wide range of applications in organic synthesis, materials science, and pharmaceutical research. Its unique structure and reactivity profile make it an invaluable tool for researchers seeking to develop innovative solutions to complex scientific challenges.
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